molecular formula C17H29N9O B5630797 1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5630797
M. Wt: 375.5 g/mol
InChI Key: LUGPFLFNBOBJCZ-UHFFFAOYSA-N
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Description

The introduction of novel compounds with complex structures involves detailed exploration into their synthesis, molecular structure, chemical reactions, properties, and analytical characterizations. These compounds, often designed for specific applications in various fields such as pharmaceuticals, materials science, and chemical research, necessitate a comprehensive understanding of their chemical and physical behavior.

Synthesis Analysis

The synthesis of complex compounds like "1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine" typically involves multi-step reactions, starting from simpler molecules and progressively building up the desired structure through reactions such as condensation, cyclization, and alkylation. Each step needs to be optimized for yield, purity, and selectivity (Sadek et al., 2023).

Molecular Structure Analysis

The molecular structure of a compound provides insight into its three-dimensional arrangement and electronic configuration, crucial for understanding its reactivity and interaction with biological targets or other chemicals. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are invaluable tools for elucidating structural details (Karczmarzyk & Malinka, 2004).

properties

IUPAC Name

1-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-(5-methyltetrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N9O/c1-5-25-15(12-23(3)4)19-20-17(25)14-6-9-24(10-7-14)16(27)8-11-26-13(2)18-21-22-26/h14H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUGPFLFNBOBJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1C2CCN(CC2)C(=O)CCN3C(=NN=N3)C)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethyl-5-{1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

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